A Technical Guide to the Chemical Properties and Synthetic Strategy of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine
A Technical Guide to the Chemical Properties and Synthetic Strategy of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine
Executive Summary: This document provides a comprehensive technical overview of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While specific experimental data for this compound is not extensively published, this guide synthesizes established chemical principles to outline its core properties, a robust synthetic pathway, and methods for its structural validation. The molecule serves as a versatile chemical intermediate, featuring a bromopyridine moiety ideal for further functionalization via cross-coupling reactions and a piperazine scaffold common in pharmacologically active agents. This guide is intended to provide senior researchers and synthetic chemists with the foundational knowledge required to synthesize, characterize, and strategically utilize this compound in discovery programs.
Compound Identification and Physicochemical Properties
Precise identification is critical for any chemical entity. 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine is a disubstituted pyridine derivative. The core structure consists of a 3-bromo-5-methylpyridine ring linked at the 2-position to a 1-ethylpiperazine moiety.
| Identifier | Value | Source |
| IUPAC Name | 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine | - |
| Synonym | 3-Bromo-2-(4-ethylpiperazino)-5-methylpyridine | [1] |
| CAS Number | 1187386-39-5 | [1] |
| Molecular Formula | C₁₂H₁₈BrN₃ | Calculated |
| Molecular Weight | 284.20 g/mol | Calculated |
| Canonical SMILES | CCN1CCN(CC1)C2=NC=C(C=C2C)Br | - |
| InChI Key | WFCXPQXDLOMKGO-UHFFFAOYSA-N | [2] |
Proposed Synthesis and Purification Workflow
The logical and most efficient synthesis of this target molecule is via a Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy is predicated on the reactivity of halopyridines, particularly those activated by the ring nitrogen, towards nucleophiles.
Retrosynthetic Analysis and Strategy
The disconnection approach points to two primary building blocks: a suitable 2,3-dihalo-5-methylpyridine precursor and 1-ethylpiperazine. The C2-N bond is the most logical disconnection site due to the well-established SNAr chemistry at the 2-position of pyridine rings[4]. A fluoro substituent at the C2 position is preferred over chloro or bromo as it provides significantly higher reactivity towards nucleophilic attack in SNAr reactions, often allowing for milder reaction conditions[5].
Caption: Retrosynthetic analysis via an SNAr disconnection.
Detailed Experimental Protocol
This protocol describes a robust method for the synthesis, workup, and purification of the title compound.
Objective: To synthesize 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine via SNAr.
Materials:
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2-Fluoro-3-bromo-5-methylpyridine (1.0 eq)
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1-Ethylpiperazine (1.2 eq)
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Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate (EtOAc)
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Brine (saturated aq. NaCl)
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-fluoro-3-bromo-5-methylpyridine (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
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Solvent and Reagent Addition: Add anhydrous DMF to the flask to create a stirrable suspension (approx. 0.2 M concentration of the limiting reagent). Add 1-ethylpiperazine (1.2 eq) to the mixture via syringe.
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Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. The choice of an elevated temperature helps to overcome the activation energy for the substitution, while DMF serves as a polar aprotic solvent that effectively solvates the potassium carbonate and facilitates the nucleophilic attack.
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Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 95:5 Dichloromethane/Methanol). The disappearance of the starting pyridine and the appearance of a new, more polar spot indicates product formation.
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Workup: After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Dilute with water and extract the aqueous phase three times with ethyl acetate. The addition of water quenches the reaction and dissolves the inorganic salts.
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Purification - Part 1 (Washing): Combine the organic layers and wash sequentially with water (2x) and then brine (1x). This removes residual DMF and inorganic impurities.
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Purification - Part 2 (Drying & Concentration): Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification - Part 3 (Chromatography): Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes or dichloromethane/methanol to afford the pure product.
Structural Elucidation and Characterization
Confirmation of the molecular structure is achieved through a combination of spectroscopic methods. The following data are predicted based on the known structure and general spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR: The proton NMR spectrum is the most direct method for confirming the successful coupling and regiochemistry.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling (J) | Notes |
| Pyridine H (C6) | ~8.1 | d | ~2.0 Hz | Doublet due to coupling with H4. |
| Pyridine H (C4) | ~7.6 | d | ~2.0 Hz | Doublet due to coupling with H6. |
| Piperazine CH₂ (adjacent to Pyridine) | ~3.4 - 3.6 | t | ~5.0 Hz | Triplet, deshielded by the aromatic ring. |
| Piperazine CH₂ (adjacent to Ethyl) | ~2.5 - 2.7 | t | ~5.0 Hz | Triplet, typical chemical shift. |
| Ethyl CH₂ | ~2.4 - 2.6 | q | ~7.0 Hz | Quartet due to coupling with methyl protons. |
| Pyridine CH₃ | ~2.3 | s | - | Singlet, attached to the aromatic ring. |
| Ethyl CH₃ | ~1.1 | t | ~7.0 Hz | Triplet, shielded aliphatic protons. |
13C NMR: The carbon spectrum will confirm the number of unique carbon environments. Expected aromatic signals would appear in the δ 110-160 ppm range, with aliphatic signals for the piperazine and ethyl groups appearing between δ 10-60 ppm.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) provides definitive confirmation of the elemental composition.
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Expected Exact Mass [M+H]⁺: 284.0762 (for C₁₂H₁₉⁷⁹BrN₃⁺).
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Isotopic Pattern: A characteristic M and M+2 pattern with an approximate 1:1 intensity ratio will be observed due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This is a critical validation checkpoint.
Reactivity and Potential Applications in Drug Discovery
The structure of 1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine is endowed with functionalities that make it a valuable scaffold for library synthesis in drug discovery.
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The Bromine Handle: The bromine atom at the C3 position is a key functional group for introducing molecular diversity. It is ideally positioned for participation in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, or Buchwald-Hartwig aminations[6][7]. This allows for the facile creation of carbon-carbon or carbon-nitrogen bonds, enabling the exploration of a wide chemical space.
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The Piperazine Moiety: The 1,4-disubstituted piperazine is a well-known "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs[4][8]. The tertiary amine of the ethyl group provides a basic center that can be crucial for aqueous solubility and interaction with biological targets.
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Potential Therapeutic Areas: Molecules containing substituted pyridinyl-piperazine cores are explored in a variety of therapeutic areas, including oncology, neuroscience, and infectious diseases, due to their ability to interact with a range of enzymes and receptors[4][6].
Caption: Potential downstream synthetic modifications.
Conclusion
1-(3-Bromo-5-methylpyridin-2-yl)-4-ethylpiperazine is a strategically designed chemical intermediate with high potential for use in discovery chemistry. While detailed experimental characterization is not widely published, its properties can be reliably predicted. The synthetic route via Nucleophilic Aromatic Substitution is straightforward and high-yielding. Its true value lies in its dual functionality: the stable, drug-like piperazine scaffold and the versatile bromine handle, which together provide an excellent platform for the rapid generation of diverse and novel chemical entities for biological screening.
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